Physicochemical Profile: Lipophilicity and Polar Surface Area as Design Parameters
N,2-dimethylpyrimidin-4-amine exhibits a calculated XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 37.8 Ų [1]. This combination of moderate lipophilicity and a low TPSA suggests a favorable profile for central nervous system (CNS) drug design based on established guidelines (e.g., TPSA < 90 Ų for CNS penetration) [1][2]. In comparison, the structurally related analog 2-amino-4-methylpyrimidine (CAS 108-52-1) has a lower XLogP of 0.3 [3]. The 0.6 unit increase in lipophilicity for N,2-dimethylpyrimidin-4-amine may confer improved membrane permeability, a critical factor in early-stage drug candidate selection [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2-amino-4-methylpyrimidine (0.3) |
| Quantified Difference | Δ = +0.6 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantitative difference in lipophilicity is a key differentiator for procurement when the compound is intended as a core scaffold for optimizing pharmacokinetic properties, particularly for CNS targets.
- [1] PubChem. (2025). N,2-dimethylpyrimidin-4-amine. PubChem Compound Summary for CID 13925310. Retrieved April 23, 2026. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [3] PubChem. (2025). 2-Amino-4-methylpyrimidine. PubChem Compound Summary for CID 79029. Retrieved April 23, 2026. View Source
